7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . This interaction results in the disruption of the cell cycle progression, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . CDK2 is responsible for phosphorylating key components for cell proliferation. This can result in the induction of apoptosis within cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could be a potent inhibitor of cell proliferation, particularly in certain types of cancer cells .
Activité Biologique
The compound 7-(4-(benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of triazolopyrimidine derivatives. These compounds have gained attention due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Weight : 368.43 g/mol
- Functional Groups : Triazole, pyrimidine, amide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. The triazolopyrimidine framework is known to inhibit specific kinases and enzymes that play critical roles in cancer cell survival and replication.
Anticancer Activity
Several studies have demonstrated the anticancer properties of related triazolopyrimidine compounds. For instance:
- In vitro studies : The compound showed significant cytotoxic activity against various cancer cell lines including breast (MCF-7), lung (A549), and leukemia (K562) cells. The mechanism involved induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Treatment with the compound resulted in G0/G1 phase arrest in MCF-7 cells, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
Research has indicated that triazolopyrimidine derivatives possess antimicrobial properties. The compound demonstrated effectiveness against several bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of similar triazolopyrimidine derivatives. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 cells with IC50 values ranging from 10 to 30 µM for various derivatives .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of benzyloxy-substituted triazolopyrimidines. The compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 10 - 30 | Induction of apoptosis via caspase activation |
Anticancer | A549 | 15 - 25 | Cell cycle arrest at G0/G1 phase |
Antimicrobial | Staphylococcus aureus | 20 | Inhibition of bacterial cell wall synthesis |
Antimicrobial | Escherichia coli | 20 | Disruption of metabolic pathways |
Propriétés
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-4-30-19-12-17(10-11-18(19)31-13-16-8-6-5-7-9-16)21-20(22(24)29)14(2)25-23-26-15(3)27-28(21)23/h5-12,21H,4,13H2,1-3H3,(H2,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCTZPIGAMSBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)N)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.